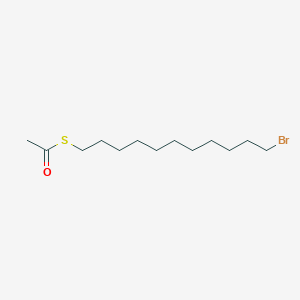
2,5-Dibromo-3,4-dimethylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,5-Dibromo-3,4-dimethylpyridine involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide . The best yield of the target compound is achieved by heating the reaction mixture in N,N-dimethylformamide at 120°C for 6 hours . This synthetic route provides a reliable method for obtaining the compound.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2,5-Dibromo-3,4-dimethylpyridine is involved in various synthesis processes and displays interesting chemical properties. A notable application is in the preparation of forensically relevant pyridines using Suzuki cross-coupling reactions. This method is significant for producing a range of 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines, which hold high forensic importance (Błachut, Czarnocki, & Wojtasiewicz, 2006). Additionally, compounds like 2,6-dibromo-3,5-dimethylpyridine have been structurally characterized and exhibit interesting properties like aromatic face-to-face pi-stacking in solid state, which is significant in the study of crystallography and molecular interactions (Pugh, 2006).
Crystallography and Noncovalent Interactions
In crystallography, derivatives of 2,5-Dibromo-3,4-dimethylpyridine have been used to study nonclassical noncovalent interactions. These studies help in understanding the role of these interactions in controlling the structure of crystals. For example, the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate is a case study in this field, elucidating the influence of aryl bromine and ionic metal bromide interactions (AlDamen & Haddad, 2011).
Bioactive Characteristics
Derivatives of 2,5-Dibromo-3,4-dimethylpyridine have also been explored for their bioactive characteristics. For instance, 3,5-bis(2,5-dimethylphenyl)pyridine, derived from 3,5-dibromopyridine, was synthesized and characterized for its biological activity. This compound's molecular structure, chemical shift values, and bioactivity against bacteria and fungus demonstrate the potential of such compounds in biological and pharmaceutical applications (Akram et al., 2020).
Spectroscopy and Ion Mobility
Furthermore, the study of dimethylpyridines, including derivatives of 2,5-Dibromo-3,4-dimethylpyridine, in ion mobility spectrometry has provided insights into their behavior in various environmental conditions. This research is crucial in understanding the chemical standards in ion mobility spectrometry and their applications in analytical chemistry (Eiceman, Nazarov, & Stone, 2003).
Propriétés
IUPAC Name |
2,5-dibromo-3,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYPCTWUAQSMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856517 | |
| Record name | 2,5-Dibromo-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,4-dimethylpyridine | |
CAS RN |
125419-92-3 | |
| Record name | 2,5-Dibromo-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2H6]-Dhea](/img/structure/B1512851.png)




![(4S)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-5,5-dimethyl-4-(1-methylethyl)-oxazole](/img/structure/B1512857.png)


![Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)](/img/structure/B1512871.png)

![([2,2'-Bipyridine]-5,5'-diyl)dimethanethiol](/img/structure/B1512874.png)

